2-Fluoro-5-nitropyridine
Overview
Description
2-Fluoro-5-nitropyridine is a chemical compound that serves as an important intermediate in various synthetic chemistry applications. It is characterized by the presence of a fluorine atom and a nitro group attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. This structure is a key building block in the synthesis of more complex molecules, including pharmaceuticals and materials with specific photophysical properties.
Synthesis Analysis
The synthesis of 2-Fluoro-5-nitropyridine and its derivatives can be achieved through various methods. One approach involves the palladium-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides using 2-(difluoromethoxy)-5-nitropyridine under CO-free conditions, which yields a variety of acyl fluorides . Another method reported is the tetrabutylammonium salt-induced denitration of nitropyridines, which allows for the synthesis of fluoropyridines under mild conditions . Additionally, a novel synthesis route has been proposed that simplifies experimental operations and improves the yield and purity of 2-amino-5-fluoropyridine, an important intermediate for pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-nitropyridine is characterized by the presence of electronegative substituents, which can significantly influence its reactivity and physical properties. The fluorine atom and the nitro group are both electron-withdrawing, which can affect the electron density distribution within the pyridine ring and thus its reactivity in chemical reactions.
Chemical Reactions Analysis
2-Fluoro-5-nitropyridine and its derivatives participate in a variety of chemical reactions. For instance, the radiosynthesis of 2-amino-5-[18F]fluoropyridines has been achieved through a palladium-catalyzed amination sequence, which is important for the development of radiopharmaceuticals . The compound also undergoes reactions such as the oxidative Nef reaction, reductive amination, and intramolecular SNAr sequence to furnish highly functionalized molecules like 7-azaindoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-5-nitropyridine derivatives are influenced by the substituents on the pyridine ring. For example, the introduction of fluorine atoms into certain positions of aniline fragments in bipyridines can lead to shifts in emission maxima and changes in quantum yield, indicating the potential for developing "push-pull" fluorophores with specific photophysical properties . The presence of electron-withdrawing groups like the nitro and fluoro substituents can also affect the stability and reactivity of the compound, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
Preparation of Nitropyridines
- Scientific Field : Organic Chemistry
- Summary of Application : 2-Fluoro-5-nitropyridine is used in the preparation of nitropyridines by nitration of pyridines with nitric acid .
- Results or Outcomes : The outcome of this process is the production of nitropyridines. No quantitative data or statistical analyses were provided in the sources .
Organic Synthesis Intermediate
- Scientific Field : Organic Synthesis
- Summary of Application : 2-Fluoro-5-nitropyridine can be used as an organic synthesis intermediate .
- Results or Outcomes : The outcome of this process is the production of various organic compounds. No quantitative data or statistical analyses were provided in the sources .
Pharmaceutical Intermediate
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 2-Fluoro-5-nitropyridine can be used as a pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .
- Results or Outcomes : The outcome of this process is the production of various pharmaceutical compounds. No quantitative data or statistical analyses were provided in the sources .
Safety And Hazards
Future Directions
2-Fluoro-5-nitropyridine can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process . The future directions of 2-Fluoro-5-nitropyridine could be in the development of new pharmaceuticals and agrochemicals .
properties
IUPAC Name |
2-fluoro-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZAJNLUAODXSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196565 | |
Record name | 2-Fluoro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-nitropyridine | |
CAS RN |
456-24-6 | |
Record name | 2-Fluoro-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 456-24-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.